molecular formula C17H14O3 B278999 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Cat. No. B278999
M. Wt: 266.29 g/mol
InChI Key: KEONEUMDAWDQQY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, also known as HACA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HACA belongs to the family of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed that 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one exerts its biological activities by modulating various signaling pathways in the body. For example, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth (Kumar et al., 2018). Similarly, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in the regulation of cell growth and survival (Kaur et al., 2019).
Biochemical and Physiological Effects
2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to exhibit various biochemical and physiological effects. In a study conducted by Kumar et al. (2018), 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. Similarly, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to induce apoptosis in breast cancer cells by activating caspase-3 and PARP cleavage (Kaur et al., 2019).

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is its diverse biological activities, which makes it a promising candidate for various applications. Moreover, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one. One potential direction is to further investigate the mechanism of action of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one and identify its molecular targets. This could lead to the development of more specific and effective therapies for various diseases. Another potential direction is to explore the use of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one as a building block for the synthesis of new materials with unique properties. Finally, more studies are needed to evaluate the safety and toxicity of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, which is important for its potential use in various applications.
Conclusion
In conclusion, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one exhibits diverse biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The mechanism of action of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to modulate various signaling pathways in the body. 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has several advantages, such as its diverse biological activities and ease of synthesis, but also has limitations, such as its poor solubility in water. Finally, there are several future directions for the study of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, including further investigation of its mechanism of action, evaluation of its safety and toxicity, and exploration of its potential use as a building block for the synthesis of new materials.

Synthesis Methods

The synthesis of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves the condensation of 3-methylacetophenone and cycloheptanone in the presence of sodium hydroxide and ethanol. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in high yield. The chemical structure of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is shown in Figure 1.

Scientific Research Applications

2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields. In the field of medicine, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In a study conducted by Kaur et al. (2019), 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one was found to inhibit the growth of breast cancer cells by inducing apoptosis. Similarly, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in a study conducted by Kumar et al. (2018).
In addition to its medicinal properties, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been studied for its potential applications in the field of material science. In a study conducted by Li et al. (2020), 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one was used as a building block for the synthesis of a new type of fluorescent material. The resulting material exhibited strong fluorescence and could potentially be used in various applications, such as bioimaging and sensing.

properties

Product Name

2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-hydroxy-3-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H14O3/c1-12-5-4-6-13(11-12)9-10-15(18)14-7-2-3-8-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b10-9+

InChI Key

KEONEUMDAWDQQY-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O

SMILES

CC1=CC=CC(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O

Origin of Product

United States

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